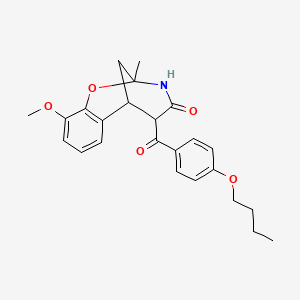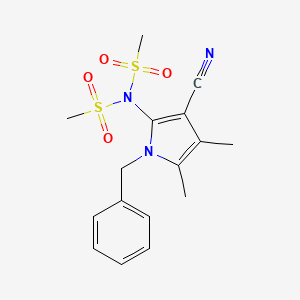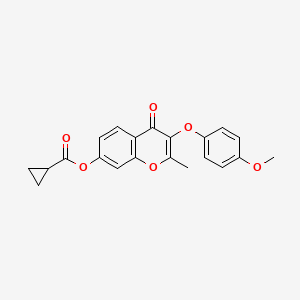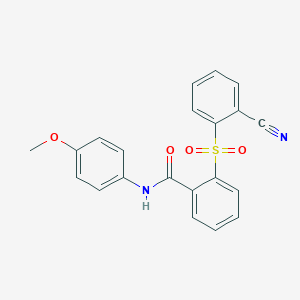
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide (2-CNS-4-MPA) is an organic compound with a range of applications in scientific research. This compound is used in a variety of laboratory experiments to study the structure and function of proteins and other biological molecules. It is also used as a reagent in organic chemistry, and as a pharmaceutical intermediate in drug development.
Mécanisme D'action
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide acts as a substrate for enzymes in the body, and is involved in the catalysis of various biochemical reactions. It is also known to bind to proteins and other biological molecules, and can be used to study the structure and function of these molecules.
Biochemical and Physiological Effects
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the activity of certain proteins, including the protein kinase C (PKC) family and the transcription factor NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is also toxic and can be harmful if ingested or inhaled, so it must be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide in scientific research. It could be used in the development of new drugs and therapies, as well as in the study of enzyme kinetics and protein-ligand binding. It could also be used to study the structure and function of proteins and other biological molecules, and to develop new methods for drug delivery. Additionally, it could be used in the study of drug-receptor interactions, and in the development of new diagnostic tests. Finally, it could be used to study the effects of environmental pollutants on biological systems.
Méthodes De Synthèse
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide can be synthesized in a two-step process. The first step involves the reaction of 2-cyano-4-methoxybenzene-sulfonic acid (2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide) with an alkyl halide in the presence of a base. This reaction produces a sulfonamide, which is then reacted with an aromatic amine in the presence of a catalyst to produce the final product.
Applications De Recherche Scientifique
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide is widely used in scientific research as a reagent for the synthesis of proteins and other biological molecules. It is also used in the study of enzyme kinetics, protein-ligand binding, and the structure of proteins. In addition, it has been used in the development of new drugs and in the study of drug-receptor interactions.
Propriétés
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-27-17-12-10-16(11-13-17)23-21(24)18-7-3-5-9-20(18)28(25,26)19-8-4-2-6-15(19)14-22/h2-13H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCIVFICUNVIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

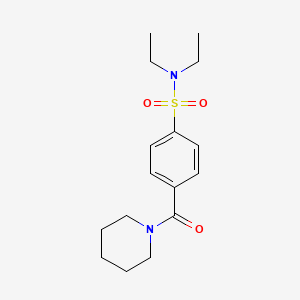
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2707241.png)
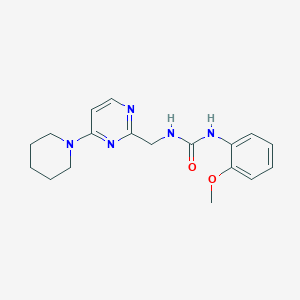

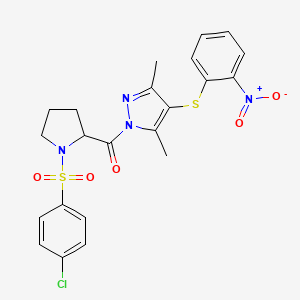

![2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride](/img/structure/B2707253.png)



